An In-depth Technical Guide to the History, Synthesis, and Properties of Dibromoborane
An In-depth Technical Guide to the History, Synthesis, and Properties of Dibromoborane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromoborane, a term encompassing both bromodiborane(6) (B₂H₅Br) and dibromoborane (HBBr₂), represents a class of versatile reagents and intermediates in synthetic chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of these compounds. Drawing from seminal works and modern spectroscopic studies, this document details the discovery of dibromoborane by pioneers in boron chemistry, outlines key synthetic methodologies with detailed experimental protocols, and presents a summary of its structural and thermodynamic properties. Particular emphasis is placed on providing structured quantitative data and visualizing synthetic pathways to facilitate a deeper understanding and application of dibromoborane chemistry in research and development.
Introduction
The study of boron hydrides, or boranes, has been a rich field of chemical research for over a century, yielding a diverse array of compounds with unique bonding and reactivity. Among these, the halogenated derivatives of diborane (B8814927) have emerged as important synthetic tools. This guide focuses on dibromoborane, clarifying the distinction between its two primary forms: bromodiborane(6) (B₂H₅Br), a bridged diborane structure, and dibromoborane (HBBr₂), a monomeric species often stabilized as a Lewis base adduct. A thorough understanding of the history of their discovery and the evolution of their synthesis is crucial for appreciating their chemical behavior and utility.
History and Discovery
The journey into the world of boranes was pioneered by Alfred Stock, whose work between 1912 and 1936 laid the foundation for the synthesis and handling of these highly reactive compounds.[1] Building upon this groundwork, American chemists Hermann I. Schlesinger and Anton B. Burg made significant contributions to the field.[1][2][3]
A pivotal moment in the history of dibromoborane came in 1931 when Schlesinger and Burg reported a novel reaction for the preparation of what they termed "bromo-diborane."[4] Their work detailed the reaction of diborane (B₂H₆) with hydrogen bromide (HBr), leading to the formation of bromodiborane(6) (B₂H₅Br). This discovery opened the door to the exploration of halogenated boranes and their chemistry.
Later, the development of hydroboration by Herbert C. Brown revolutionized organic synthesis. His research extended to the use of haloboranes, including dibromoborane-dimethyl sulfide (B99878) (HBBr₂·SMe₂), as a highly reactive hydroborating agent.[5][6] This complex provided a more stable and convenient source of the dibromoborane moiety for synthetic applications.
Synthesis of Dibromoborane
Synthesis of Bromodiborane(6) (B₂H₅Br)
The classical synthesis of bromodiborane(6) involves the direct reaction of diborane(6) with anhydrous hydrogen bromide.[7]
Experimental Protocol:
Reaction: B₂H₆ + HBr → B₂H₅Br + H₂[7]
Procedure:
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A known quantity of diborane(6) gas is condensed into a reaction vessel cooled with liquid nitrogen.
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Anhydrous hydrogen bromide gas is then condensed into the same vessel.
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The reaction mixture is allowed to warm slowly to a specified temperature (e.g., -78 °C) and maintained for a set period to allow the reaction to proceed.
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The products are then fractionated through a series of cold traps to separate bromodiborane(6) from unreacted starting materials and the hydrogen byproduct.
A logical workflow for this synthesis is presented below:
Synthesis of Dibromoborane-Dimethyl Sulfide Complex (HBBr₂·SMe₂)
The dimethyl sulfide complex of dibromoborane is a more commonly used reagent due to its enhanced stability. It can be readily prepared for use in hydroboration reactions.[8]
Experimental Protocol:
Reaction: This complex is typically prepared in situ or obtained commercially. The synthesis involves the reaction of a suitable boron source with a bromide source in the presence of dimethyl sulfide. A common laboratory preparation involves the reaction of borane-dimethyl sulfide with bromine.
Procedure for Hydroboration using HBBr₂·SMe₂: [8]
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The dibromoborane-dimethyl sulfide complex (1.0 M solution in a suitable solvent like dichloromethane) is placed in a flame-dried, nitrogen-flushed flask equipped with a magnetic stirrer and a reflux condenser.
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The alkene or alkyne substrate is added dropwise to the solution at a controlled temperature (e.g., 0 °C or refluxing dichloromethane, depending on the substrate's reactivity).[8]
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The reaction mixture is stirred for a specified period to ensure complete hydroboration.
-
The resulting alkenyldibromoborane can then be used in subsequent reactions, such as oxidation or protonolysis.
The general workflow for the application of this reagent in hydroboration is as follows:
Physicochemical Properties
Quantitative Data Summary
The following tables summarize the available quantitative data for dibromoborane and related compounds.
Table 1: Molecular Properties of Dibromoborane Species
| Property | Dibromoborane (HBBr₂) | Bromodiborane(6) (B₂H₅Br) | Diborane(6) (B₂H₆) |
| Formula | HBBr₂ | B₂H₅Br | B₂H₆ |
| Molecular Weight ( g/mol ) | 170.64 | 107.74 | 27.67 |
| Appearance | Unstable, often used as a complex | Colorless, unstable gas | Colorless gas |
Table 2: Spectroscopic Data for Dibromoborane (HBBr₂) and Diborane (B₂H₆)
| Spectroscopic Feature | Dibromoborane (HBBr₂) | Diborane (B₂H₆) |
| ¹¹B NMR (ppm) | Not readily available for free HBBr₂ | δ 16.6 |
| Key IR Frequencies (cm⁻¹) | ν(B-H): 2622, ν(B-Br)asym: 1036, ν(B-Br)sym: 595[9] | ν(B-H)terminal: 2612, 2522, ν(B-H)bridge: 1915, 1602[10] |
Table 3: Structural Parameters of Diborane(6) (B₂H₆) (for comparison)
| Parameter | Value |
| B-B Bond Length (pm) | 177 |
| B-H (terminal) Bond Length (pm) | 119 |
| B-H (bridge) Bond Length (pm) | 133 |
| ∠H(terminal)-B-H(terminal) (°) | ~120 |
| ∠H(bridge)-B-H(bridge) (°) | ~97 |
| ∠B-H(bridge)-B (°) | 83 |
Reactivity and Applications
Dibromoborane, particularly as its dimethyl sulfide complex, is a powerful reagent in organic synthesis. Its primary application is in the hydroboration of alkenes and alkynes.[5][8] The presence of the two bromine atoms significantly enhances the Lewis acidity of the boron center compared to diborane, leading to different reactivity and selectivity profiles.
The resulting alkenyldibromoboranes are versatile intermediates that can undergo a variety of subsequent transformations, including:
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Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide in the presence of a base yields alcohols or ketones.
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Protonolysis: Reaction with a proton source, such as a carboxylic acid, results in the replacement of the boron group with a hydrogen atom.
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Cross-coupling reactions: The boron-carbon bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon bonds.
Conclusion
Dibromoborane, in its various forms, holds a significant place in the history and practice of boron chemistry. From its initial discovery by Schlesinger and Burg to its development as a versatile synthetic reagent by Brown and others, our understanding of this compound has continually evolved. This guide has provided a consolidated resource on the history, synthesis, and properties of dibromoborane, intended to aid researchers and professionals in leveraging its unique chemical characteristics for further scientific advancement and application in fields such as drug development. The detailed experimental protocols and structured data presented herein aim to facilitate both a deeper understanding and the practical application of dibromoborane chemistry. Further research into the detailed structural and thermodynamic properties of the uncomplexed dibromoborane species would be a valuable contribution to the field.
References
- 1. nasonline.org [nasonline.org]
- 2. Hermann Irving Schlesinger - Wikipedia [en.wikipedia.org]
- 3. Anton B. Burg, 1904-2003 - Department of Chemistry [dornsife.usc.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dornsife.usc.edu [dornsife.usc.edu]
- 10. unige.ch [unige.ch]
